2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one - 21230-41-1

2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Catalog Number: EVT-3096903
CAS Number: 21230-41-1
Molecular Formula: C6H6N4O
Molecular Weight: 150.141
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, one common strategy utilizes 5-amino-1H-pyrazole-4-carboxamides as starting materials. These can undergo cyclization reactions with reagents like triethyl orthoformates in the presence of catalysts like Brønsted-acidic ionic liquids to yield the desired pyrazolo[3,4-d]pyrimidin-4(5H)-ones [].

Another approach employs a tandem aza-Wittig and annulation reaction. This involves reacting iminophosphoranes with aromatic isocyanates, followed by reaction with suitable nucleophiles to form the pyrazolo[3,4-d]pyrimidin-4(5H)-one core [, ].

Molecular Structure Analysis

X-ray crystallography studies on these analogs reveal a generally planar structure for the pyrazolo[3,4-d]pyrimidin-4(5H)-one ring system [, , , , ]. The planarity is attributed to the extensive conjugation within the ring system, as demonstrated by bond length analysis and corroborated by computational methods like DFT calculations []. The presence of substituents on the pyrazolopyrimidine core can influence the crystal packing and intermolecular interactions observed in the solid state, as evidenced by studies utilizing Hirshfeld surface analysis [].

Chemical Reactions Analysis

One commonly observed reaction is the alkylation of the nitrogen atoms in the pyrazole or pyrimidine rings [, ]. These reactions typically employ alkyl halides or other alkylating agents in the presence of a base. Depending on the reaction conditions and substituents present, regioselective alkylation can be achieved, yielding distinct isomers.

Furthermore, the carbonyl group at the 4-position can participate in reactions with nucleophiles like hydrazines and amines. These reactions can lead to the formation of various derivatives, including hydrazones, imines, and other heterocyclic systems [, , ].

Applications
  • Drug discovery: Many research efforts focus on developing pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as potential therapeutic agents. This is driven by their diverse biological activities, including anti-inflammatory [], anticancer [, ], and antiviral properties [, ]. Specifically, they are explored as inhibitors for enzymes like adenosine deaminase (ADA) [], cyclin-dependent kinases (CDKs) [], phosphoinositide 3-kinase δ (PI3Kδ) [], and epidermal growth factor receptor (EGFR) [], among others.
  • Agrochemical development: Some pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have displayed promising herbicidal activities [, ]. This has sparked interest in their potential application for developing new, more effective herbicides for agricultural purposes.
  • Chemical probes: Due to their ability to selectively interact with specific biological targets, some derivatives are being investigated as chemical probes to study various cellular processes and signaling pathways [].

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

  • Compound Description: PF-04447943 is a selective and brain-penetrant inhibitor of phosphodiesterase 9A (PDE9A) []. It is currently being investigated in clinical trials for the treatment of cognitive disorders. Preclinical studies have demonstrated that PF-04447943 can elevate central cGMP levels in rodents, enhance cognitive function in rodent models, and promote synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model [].

5-Amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: These are a novel class of compounds synthesized via a tandem aza-Wittig and annulation reactions []. They exhibit promising antifungal activity against Botrytis cinerea Pers and Sclerotinia sclerotiorum [].

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This compound is essentially planar and forms sheets of molecules through hydrogen bonds (N—H⋯O, C—H⋯O, and C—H⋯H) in its crystal structure []. These sheets are further connected via π–π stacking interactions [].

6-Amino-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This compound is a guanosine analogue synthesized from 5-amino-1-(2,3-O-isopropylidene-β-D-ribofuranosyl)pyrazole-4-carboxamide (AICA riboside congener) []. Despite being structurally similar to guanosine, this compound did not show significant antiviral or antitumor activity in initial testing [].

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound serves as a valuable building block for synthesizing diversely substituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, some of which might possess useful pharmacological properties [].

5-Amino-6-(4-fluorophenylamino)-3-methylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: X-ray analysis of this compound revealed a planar pyrazolo[3,4-d]pyrimidin-4-one moiety with electron delocalization extending over the phenyl and p-fluorophenylamine substituents []. The crystal structure exhibits intermolecular hydrogen bonds involving the N(6)-H(6)⋯O(1) and C(15)-H(15)⋯O(1) groups [].

Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate

  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit with minor differences in methyl group orientations []. Weak C—H...O and C—H...N hydrogen bonds and slipped π-stacking interactions contribute to a sandwich-type structure extending parallel to the ab plane [].

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its 6-substituted derivatives

  • Compound Description: These derivatives are synthesized by reacting 5-amino-1-phenyl-1H-pyrrazole-4-carboxamide with various ethyl alcanoates []. The synthesis highlights a method for introducing diverse substituents at the 6-position of the pyrazolo[3,4-d]pyrimidine-4(5H)-one scaffold.

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative is synthesized by reacting 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one []. This synthesis demonstrates the feasibility of incorporating a thieno[2,3-d]pyrimidine moiety onto the pyrazolo[3,4-d]pyrimidine core, expanding the structural diversity and potential applications of these compounds.

(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372)

  • Compound Description: IHMT-PI3Kδ-372 is a highly potent and selective PI3Kδ inhibitor. Its development utilized a fragment-hybrid approach, leading to a compound with an IC50 of 14 nM for PI3Kδ and 56-83 fold selectivity over other class I PI3Ks []. IHMT-PI3Kδ-372 demonstrates a favorable selectivity profile against a panel of 468 kinases/mutants and exhibits minimal inhibition of CYP isoforms, except for moderate effects on CYP2C9 []. Importantly, it shows no significant hERG inhibition (IC50 > 10 μM) []. In vivo studies highlight its promising pharmacokinetic properties for inhaled delivery and its ability to improve lung function in a rodent model of pulmonary inflammation [].

5-Anilino-3-benzylsulfanyl-6-(3-chloroanilino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: In the crystal structure of this compound, the benzyl, 3-chloroanilino, phenyl, and anilino groups are not coplanar with the central pyrazolo[3,4-d]pyrimidine unit []. The structure exhibits an intramolecular N—H⋯N hydrogen bond and intermolecular N—H⋯O hydrogen bonds [].

2-[(1-Phenyl-4(5H)-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yloxy)-phenoxyl]-propionic acid methyl ester

  • Compound Description: Synthesized using a tandem aza-Wittig and annulation reaction [], this compound exhibited potent herbicidal activity against rape and barnyard grass roots [].

1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This compound features a planar pyrazolopyrimidine ring system. Its crystal structure is stabilized by strong N—H⋯O hydrogen bonds and weaker C—H⋯O, C—H⋯N, and C—H⋯Cl interactions [].
  • Compound Description: This compound is a pyrimidine derivative synthesized from Ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate, benzene diazonium chloride, and benzene sulphonyl amino isothiocyanate through a multi-step synthesis []. While it demonstrated some level of cytotoxic activity, it's not as potent as other pyrimidine-based tyrosine kinase inhibitors [].
  • Relevance: Though this compound is not a direct structural analogue of 2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one, both belong to the broader category of fused pyrimidine derivatives, which are known for their potential as tyrosine kinase and thymidylate synthase inhibitors []. This example showcases the diversity and potential of pyrimidine-based structures in medicinal chemistry.

1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines

  • Compound Description: This class of compounds, synthesized from 1,3-benzothiazole-2-thiol, hydrazine hydrate, 2-hydrazinyl-1,3-benzothiazole, and aldehydes [], represents another example of a fused pyrimidine derivative with potential biological activity. While they were synthesized and screened for cytotoxic activity, their potency and mechanism of action require further investigation [].

1-Methyl-1H-pyrazolo[3,4-d]-pyrimidin-4(5H)-ones

  • Compound Description: This group of compounds was synthesized from 5-amino-1-methyl-1H-pyrazole-4-carboxamide reacting with various ethyl alcanoates in the presence of sodium ethoxide in ethanol [].
  • Compound Description: These compounds exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity and are particularly effective in treating inflammatory diseases, especially respiratory inflammatory diseases [, ].

2-(3'-Hydroxy-2',3'-dimethylbutan-2'-yl)pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrate

  • Compound Description: This compound is a photoadduct formed when allopurinol is exposed to UV irradiation in an aqueous 2-propanol solution [].

Poly[[tetra­methano­lbis[4-oxo-3-(pyridin-4-yl)-1-(2,4,6-tri­chloro­phen­yl)-4,5-di­hydro-1H-pyrazolo[3,4-d]pyrimidin-6-olato]disodium]–diethyl ether–methanol (1/1/2)]

  • Compound Description: In this compound, the pyrazolo[3,4-d]pyrimidine system is not coplanar with the attached trichlorophenyl and pyridine rings []. The sodium ion adopts an octahedral coordination geometry, interacting with methanol molecules and oxygen and nitrogen atoms from two different heterocyclic ring systems [].

6-(4-Fluorobenzylamino)-3-methylthio-1,5-diphenyl-lH-pyrazolo[3,4-d]pyrimidin-4(5H)-one

    5-Amino-(2-methyl)thieno[3,4-d]pyrimidin-4(3H)-one

    • Compound Description: This compound serves as a versatile building block in synthesizing diverse thieno[d]pyrimidine derivatives, both isolated and fused [].

    6-Amino-3- alkylthio-1,5-dihydro-1-phenyl-pyrazolo [3,4-d]pyrimidin-4-one derivatives

    • Compound Description: Synthesized via a novel solution-phase regioselective method, these derivatives exhibit promising fungicidal activities [].

    1-Aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones

    • Compound Description: This group of compounds, synthesized by reacting specific phenylhydrazine hydrochlorides with ethyletoxymethyl encyanocetate and subsequent heating with excess formamide [], demonstrated potential as anticonvulsant agents [].

    4-Aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-Aryl-pyrazolo[3,4-d]pyrimidin-6-one Derivatives

    • Compound Description: These derivatives were synthesized and investigated for their potential antihypertensive activity [].

    25. 2-Amino-3-methyl-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one (13a)* Compound Description: This compound, along with other 3-substituted 6-aminopyrazolo[3,4-d]pyrimidin-4(5H)-one ribonucleosides, was synthesized and evaluated as potential immunotherapeutic agents [].* Relevance: This guanosine analogue shares the core pyrazolo[3,4-d]pyrimidin-4(5H)-one structure with 2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one, showcasing the potential for modifying this scaffold to create nucleoside analogues with potential therapeutic applications in immune modulation.

    2-Amino-N-1H-pyrazolo[3,4-d]pyrimidin-4-ylacetamide (1)

    • Compound Description: This compound undergoes rearrangement to form 3H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-2(7H)-one, which then further rearranges to N-1H-pyrazolo[3,4-d]pyrimidin-4-ylglycine [].

    4-(Substitutedphenyl)-1-(2,4-dinitrophenyl)-3-methyl-4,5-dihydro-pyrazolo[3,4-d]pyrimidin-6-ol

    • Compound Description: This class of compounds was synthesized and investigated for its antimicrobial activity [].

    1-Methyl- and 1-Phenyl-1H-pyrazolo(3,4-d)pyrimidine 5-oxide

    • Compound Description: This study explored the reactivity of pyrazolo[3,4-d]pyrimidine N-oxides, highlighting their susceptibility to ring-opening reactions under various conditions [].

    3-Methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiols

    • Compound Description: These compounds were synthesized via the reaction of thiourea with 3-methyl-1-phenyl-4-arylidene-2-pyrazolin-5-ones, providing insights into the reactivity of the pyrazolo[3,4-d]pyrimidine core and its potential for functionalization [].
    • Compound Description: This class of compounds demonstrates potent and selective inhibitory activity against cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs) []. These compounds exhibit diverse CDK/CRK target profiles depending on their specific [, , ]-substitution patterns []. Some of these compounds display potent apoptosis-inducing anticancer activity [].

    6-Azacadeguomycin and 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides

    • Compound Description: These compounds were synthesized and evaluated for their antiviral and antitumor activity []. 6-Azacadeguomycin and several guanosine analogs exhibited moderate antitumor activity against L1210 and P388 leukemia in vitro [].

    N4-Substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

    • Compound Description: This study investigates the structural features and hydrogen bonding patterns of N(4)-substituted pyrazolo[3,4-d]pyrimidine-4,6-diamines, providing insights into their solid-state behavior and potential implications for their physicochemical properties [].

    1-Methyl- or 1-phenyl-6-(2-substitutedphenyl)-pyrazolo[3,4-d]-1,3-oxazin-4(1H)-ones

    • Compound Description: These compounds were designed and synthesized as potential analgesic and anti-inflammatory agents. One compound exhibited activity comparable to phenylbutazone, a known anti-inflammatory drug, but with a higher LD50 and lower ulcerogenic potential [].

    Pyrazolo(3,4-d)-4-(phenyl)-1,2,4-(8H)-triazolo-(2,3-a)-pyrimidin-4(1H)-one derivatives

    • Compound Description: These compounds were designed, synthesized, and evaluated for their anti-inflammatory activity. Two compounds showed significant activity compared to the standard drug indomethacin, with one exhibiting lower ulcerogenicity [].

    3-Methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiols

    • Compound Description: This study focused on synthesizing and characterizing 3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiols. The research explored the reactivity of these compounds and their potential for further derivatization [].

    Properties

    CAS Number

    21230-41-1

    Product Name

    2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

    IUPAC Name

    2-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

    Molecular Formula

    C6H6N4O

    Molecular Weight

    150.141

    InChI

    InChI=1S/C6H6N4O/c1-10-2-4-5(9-10)7-3-8-6(4)11/h2-3H,1H3,(H,7,8,9,11)

    InChI Key

    WBXDLPBLGCAUFX-UHFFFAOYSA-N

    SMILES

    CN1C=C2C(=O)NC=NC2=N1

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.